LX-039

説明

特性

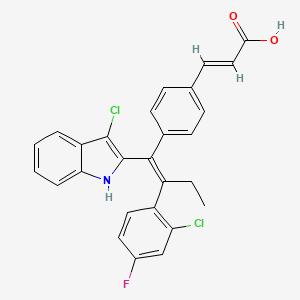

分子式 |

C27H20Cl2FNO2 |

|---|---|

分子量 |

480.4 g/mol |

IUPAC名 |

(E)-3-[4-[(Z)-2-(2-chloro-4-fluorophenyl)-1-(3-chloro-1H-indol-2-yl)but-1-enyl]phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C27H20Cl2FNO2/c1-2-19(20-13-12-18(30)15-22(20)28)25(17-10-7-16(8-11-17)9-14-24(32)33)27-26(29)21-5-3-4-6-23(21)31-27/h3-15,31H,2H2,1H3,(H,32,33)/b14-9+,25-19- |

InChIキー |

HUQVRIJCSRWPQV-HPTDBUQXSA-N |

異性体SMILES |

CC/C(=C(\C1=CC=C(C=C1)/C=C/C(=O)O)/C2=C(C3=CC=CC=C3N2)Cl)/C4=C(C=C(C=C4)F)Cl |

正規SMILES |

CCC(=C(C1=CC=C(C=C1)C=CC(=O)O)C2=C(C3=CC=CC=C3N2)Cl)C4=C(C=C(C=C4)F)Cl |

製品の起源 |

United States |

Foundational & Exploratory

LX-039: A Novel, Orally Bioavailable Selective Estrogen Receptor Degrader for the Treatment of ER+ Breast Cancer

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Estrogen receptor-positive (ER+) breast cancer remains the most prevalent subtype, and endocrine therapies are the cornerstone of its treatment. However, the development of resistance to existing therapies, often driven by mutations in the estrogen receptor alpha (ESR1) gene, presents a significant clinical challenge. LX-039 is a novel, orally bioavailable, indole-based selective estrogen receptor degrader (SERD) designed to overcome these limitations. This document provides a comprehensive technical overview of the mechanism of action, preclinical and clinical data, and key experimental protocols for this compound.

Core Mechanism of Action

This compound exerts its anti-tumor effects through a dual mechanism of action centered on the estrogen receptor. It acts as both a potent antagonist and a degrader of the estrogen receptor alpha (ERα) protein.

-

ERα Antagonism: this compound competitively binds to the ligand-binding domain of ERα, preventing its interaction with endogenous estrogen. This blockade inhibits the conformational changes necessary for receptor dimerization and translocation to the nucleus, thereby preventing the transcription of estrogen-responsive genes that drive cell proliferation.

-

ERα Degradation: Upon binding to ERα, this compound induces a conformational change in the receptor that exposes it to the cellular protein degradation machinery. This leads to the ubiquitination and subsequent proteasomal degradation of the ERα protein, effectively eliminating it from the cancer cell. This degradation is crucial for activity against both wild-type and mutant forms of ERα, which are a common cause of resistance to other endocrine therapies.[1][2][3]

The degradation of ERα by this compound leads to a profound and sustained inhibition of the ER signaling pathway, resulting in cell cycle arrest and the inhibition of tumor growth in ER+ breast cancer models.[4]

Figure 1. Signaling pathway of this compound in ER+ breast cancer cells.

Quantitative Data Summary

The preclinical and clinical activity of this compound has been characterized through a series of in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Parameter | Value |

| ERα Degradation | MCF-7 | IC50 | 1.53 nM[4] |

| Cell Proliferation | MCF-7 | IC50 | 2.56 nM[4] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) |

| Naive MCF-7 Xenograft | This compound | 20 mg/kg | 87%[4] |

| Tamoxifen-Resistant MCF-7 Xenograft | This compound | 100 mg/kg | 70%[4] |

Table 3: Phase I Clinical Trial Results (NCT04097756)

| Parameter | Population | Value |

| Objective Response Rate (ORR) | ER+/HER2- Advanced Breast Cancer (n=44, heavily pretreated) | 10.8%[2] |

| Clinical Benefit Rate (CBR) at 24 weeks | ER+/HER2- Advanced Breast Cancer (n=44, heavily pretreated) | 40%[2] |

Detailed Experimental Protocols

The following protocols are representative of the methodologies used to characterize the activity of this compound.

Western Blot for ERα Degradation

Figure 2. Experimental workflow for Western blot analysis of ERα degradation.

-

Cell Culture and Treatment: MCF-7 cells are cultured in appropriate media. Cells are then treated with a range of concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Lysate Preparation: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for ERα overnight at 4°C. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: The intensity of the ERα band is quantified and normalized to a loading control (e.g., β-actin) to determine the extent of degradation.

MCF-7 Cell Proliferation Assay

-

Cell Seeding: MCF-7 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of this compound or vehicle control.

-

Incubation: The plates are incubated for a period of 3 to 6 days.

-

Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT or CellTiter-Glo, which measures metabolic activity.

-

Data Analysis: The absorbance or luminescence is measured, and the results are normalized to the vehicle control to determine the percentage of cell growth inhibition. The IC50 value is calculated by fitting the data to a dose-response curve.

In Vivo Xenograft Tumor Model

-

Cell Implantation: MCF-7 cells are implanted subcutaneously into the flank of immunocompromised mice. Estrogen pellets are often co-implanted to support initial tumor growth.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into treatment and control groups. This compound is administered orally at various doses, while the control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume in the treated groups to the control group.

Safety and Selectivity Profile

Preclinical safety assessments have indicated that this compound has a favorable safety profile.

-

CYP Inhibition: this compound exhibited a clean cytochrome P450 (CYP) inhibition profile, suggesting a low risk of drug-drug interactions.[4]

-

Nuclear Receptor Selectivity: In selectivity assays, this compound was shown to be highly selective for the estrogen receptor, with no significant activity against other nuclear receptors such as the androgen receptor (AR), glucocorticoid receptor (GR), and progesterone receptor (PR).[4]

-

In Vivo Safety: In a 14-day non-GLP toxicology study in rats, the No-Observed-Adverse-Effect Level (NOAEL) for this compound was determined to be 300 mg/kg.[4]

Conclusion

This compound is a promising, orally bioavailable SERD with a potent dual mechanism of action involving both ER antagonism and degradation. It has demonstrated significant anti-tumor activity in preclinical models of ER+ breast cancer, including those resistant to standard-of-care therapies. Early clinical data from a Phase I study have shown that this compound is well-tolerated and exhibits preliminary signs of efficacy in a heavily pretreated patient population.[2] Further clinical development, including a planned Phase II study, is underway to fully elucidate the therapeutic potential of this compound in the treatment of ER+ breast cancer.[2]

References

- 1. Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]

- 2. bioivt.com [bioivt.com]

- 3. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Breast Cancer Xenograft Murine Models | Springer Nature Experiments [experiments.springernature.com]

Preclinical Discovery and Profiling of LX-039: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical discovery and profiling of LX-039, a novel, orally bioavailable selective estrogen receptor degrader (SERD). This compound has been developed for the treatment of estrogen receptor (ER)-positive breast cancer. This document outlines the key quantitative data from preclinical studies, details the likely experimental protocols, and visualizes the compound's mechanism of action and discovery workflow.

Core Preclinical Data Summary

The following tables summarize the key in vitro and in vivo preclinical data for this compound, demonstrating its potency, efficacy, and pharmacokinetic profile.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Endpoint | Result (IC50) |

| ER Degradation | MCF-7 | ER Degradation | 1.53 nM[1] |

| Cell Proliferation | MCF-7 | Inhibition of Proliferation | 2.56 nM[1] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Model | Treatment | Tumor Growth Inhibition (TGI) |

| Naive MCF-7 Breast Cancer | 20 mpk | 87%[1] |

| Tamoxifen-Resistant (TamR) MCF-7 | 100 mpk | 70%[1] |

Table 3: Pharmacokinetic Profile of this compound Across Species

| Species | Oral Bioavailability (F) |

| Mouse | 32.2%[1] |

| Rat | 44.5%[1] |

| Dog | 48.1%[1] |

Table 4: Safety and Selectivity Profile of this compound

| Assay | Result |

| Rat Uterine Growth Inhibition | 94% inhibition[1] |

| CYP Inhibition Profile | Clean, low DDI risk[1] |

| Nuclear Receptor Selectivity (AR, GR, PR) | Selective for ER[1] |

| Kinase/GPCR Panel | IC50 > 3 µM[1] |

| GABA Gated Ion Channel Assay | IC50 > 10 µM[1] |

| Mini Ames Test | Negative[1] |

| 14-Day Rat Non-GLP Toxicology Study (NOAEL) | 300 mpk[1] |

Experimental Protocols

The following sections describe the likely methodologies used for the key experiments cited in the preclinical profiling of this compound.

ER Degradation Assay

Objective: To determine the potency of this compound in degrading the estrogen receptor in a relevant cancer cell line.

Protocol:

-

Cell Culture: MCF-7 cells, an ER-positive human breast cancer cell line, are cultured in a suitable medium supplemented with fetal bovine serum.

-

Compound Treatment: Cells are seeded in multi-well plates and, after adherence, are treated with serial dilutions of this compound for a specified period (e.g., 24 hours).

-

Cell Lysis: Following treatment, cells are washed and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay.

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for the estrogen receptor alpha. A loading control antibody (e.g., actin or tubulin) is used to ensure equal protein loading.

-

Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and imaged. The intensity of the ERα band is quantified and normalized to the loading control. The percentage of ER degradation is calculated relative to the vehicle-treated control. The IC50 value is then determined by plotting the percentage of degradation against the log of the compound concentration.

MCF-7 Cell Proliferation Assay

Objective: To assess the anti-proliferative activity of this compound in an ER-positive breast cancer cell line.

Protocol:

-

Cell Seeding: MCF-7 cells are seeded in 96-well plates at a low density in a medium containing charcoal-stripped serum to remove endogenous estrogens.

-

Compound Treatment: After an initial period to allow for cell attachment, cells are treated with a range of concentrations of this compound. A positive control (e.g., fulvestrant) and a vehicle control are included.

-

Incubation: The plates are incubated for a period of 5 to 7 days to allow for cell proliferation.

-

Viability Assessment: Cell proliferation is measured using a viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is read using a plate reader. The percentage of inhibition of cell proliferation is calculated for each concentration relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in mouse models of human breast cancer.

Protocol:

-

Animal Model: Female immunodeficient mice (e.g., nude or SCID) are used.

-

Tumor Implantation: MCF-7 cells are implanted subcutaneously into the flank of each mouse. For the naive model, mice are supplemented with estrogen to support tumor growth. For the tamoxifen-resistant model, a tamoxifen-resistant MCF-7 cell line is used.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally at the specified doses (e.g., 20 mpk or 100 mpk) daily or on another prescribed schedule. The vehicle control group receives the formulation without the active compound.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.

-

Efficacy Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Pharmacokinetic Studies

Objective: To determine the pharmacokinetic properties, including oral bioavailability, of this compound in different animal species.

Protocol:

-

Animal Subjects: Studies are conducted in mice, rats, and dogs.

-

Drug Administration:

-

Intravenous (IV) Dosing: A single dose of this compound is administered intravenously to a group of animals to determine clearance and volume of distribution.

-

Oral (PO) Dosing: A single oral dose of this compound is administered to another group of animals.

-

-

Blood Sampling: Blood samples are collected at multiple time points after drug administration from both IV and PO groups.

-

Plasma Analysis: Plasma is separated from the blood samples, and the concentration of this compound is quantified using a validated analytical method, typically LC-MS/MS.

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic software to calculate parameters such as Area Under the Curve (AUC), clearance, half-life, and maximum concentration (Cmax).

-

Bioavailability Calculation: The absolute oral bioavailability (F) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100%.

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a generalized workflow for its preclinical discovery.

Caption: Mechanism of action of this compound as a Selective Estrogen Receptor Degrader (SERD).

Caption: Generalized workflow for the preclinical discovery and profiling of this compound.

References

Unable to Fulfill Request: No Publicly Available Data on LX-039

Following a comprehensive search for the structure-activity relationship (SAR) of LX-039, it has been determined that there is no publicly available scientific literature, patent data, or technical documentation concerning this specific compound. The initial search queries for "this compound structure-activity relationship," "this compound mechanism of action," "this compound chemical structure," and "this compound synthesis and biological activity" did not yield any relevant results.

This lack of information prevents the creation of the requested in-depth technical guide or whitepaper. The core requirements, including the presentation of quantitative data in structured tables, detailing of experimental protocols, and the generation of signaling pathway and experimental workflow diagrams, cannot be met without foundational data on this compound.

It is possible that this compound is a very recent discovery, a proprietary compound with undisclosed research, or an internal designation not yet published in scientific literature.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation if this is a compound developed within their organization or to monitor scientific databases and patent filings for future publications.

Until information about the chemical structure, biological activity, and mechanism of action of this compound becomes publicly accessible, a detailed analysis of its structure-activity relationship remains impossible.

The Emergence of LX-039: A Novel Oral Selective Estrogen Receptor Degrader for ER+ Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

LX-039 is an investigational, orally bioavailable selective estrogen receptor degrader (SERD) being developed by Luoxin Pharmaceutical for the treatment of estrogen receptor-positive (ER+), HER2-negative advanced breast cancer.[1][2] This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation. As the landscape of endocrine therapies for breast cancer continues to evolve, this compound presents a promising therapeutic option, particularly for patients who have developed resistance to existing treatments.

Introduction: Targeting the Estrogen Receptor in Breast Cancer

Approximately 75% of all breast cancers are classified as estrogen receptor-positive (ER+), meaning their growth is fueled by the hormone estrogen.[1] The estrogen receptor, a nuclear hormone receptor, is a critical therapeutic target in these cancers. For decades, endocrine therapies such as selective estrogen receptor modulators (SERMs) like tamoxifen and aromatase inhibitors have been the standard of care. However, the development of resistance to these therapies remains a significant clinical challenge.

Selective estrogen receptor degraders (SERDs) represent a distinct class of endocrine therapy. Unlike SERMs that competitively antagonize the estrogen receptor, SERDs bind to the receptor and induce its proteasomal degradation, thereby eliminating the receptor protein from the cancer cell. Fulvestrant, the first-in-class SERD, is administered via intramuscular injection and has demonstrated efficacy in patients with advanced ER+ breast cancer. The development of orally bioavailable SERDs aims to improve patient convenience and potentially offer superior pharmacological properties.

This compound is a novel, indole-based oral SERD designed to overcome the limitations of existing endocrine therapies.[3][4] This document will delve into the technical details of its mechanism, preclinical profile, and early clinical findings.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by specifically targeting and degrading the estrogen receptor. This dual mechanism of antagonizing ER action and promoting its ubiquitination and subsequent degradation leads to a significant downregulation of ER expression within breast cancer cells.[1] By eliminating the key driver of tumor growth, this compound effectively inhibits the estrogen signaling pathway.

Below is a diagram illustrating the proposed signaling pathway and the mechanism of action of this compound.

Caption: Mechanism of this compound in ER+ Breast Cancer Cells.

Quantitative Preclinical Data

This compound has demonstrated potent activity in preclinical models, effectively degrading the estrogen receptor and inhibiting the proliferation of ER+ breast cancer cells. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Activity of this compound in MCF-7 Cells

| Parameter | Value (nM) | Cell Line |

| IC50 (ER Degradation) | 1.53 | MCF-7 |

| IC50 (Cell Proliferation) | 2.56 | MCF-7 |

| Data from a study on the preclinical profile of this compound.[5] |

Table 2: In Vivo Efficacy of this compound

| Model | Treatment | Dosage | Tumor Growth Inhibition |

| Tamoxifen-resistant MCF7 CDX | This compound | Not Specified | Up to 90% |

| Tamoxifen-resistant MCF7 CDX | Fulvestrant | Not Specified | Less than this compound |

| CDX: Cell-derived xenograft. Data from a study on the preclinical profile of this compound.[4] |

Table 3: Pharmacokinetic Profile of this compound

| Species | Oral Bioavailability (F) |

| Mice | 32.2% |

| Rat | 44.5% |

| Dog | 48.1% |

| Data from a study on the preclinical profile of this compound.[5] |

Clinical Development and Efficacy

This compound is currently being evaluated in a Phase I clinical trial (NCT04097756) in postmenopausal women with ER+, HER2- advanced breast cancer who have failed prior endocrine therapy.[1][2]

Phase I Clinical Trial Design

The Phase I study is a dose-escalation and expansion trial designed to assess the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity of this compound.[1][2]

Caption: Workflow of the Phase I Clinical Trial for this compound.

Clinical Efficacy and Safety

Preliminary results from the Phase I trial were presented at the 2023 European Society for Medical Oncology (ESMO) Congress.[1]

Efficacy: In a heavily pre-treated population, this compound demonstrated promising anti-tumor activity.

| Efficacy Endpoint | Value |

| Objective Response Rate (ORR) | 10.8% |

| Clinical Benefit Rate (CBR) at 24 weeks | 40.0% |

| Data from the Phase I study presented at ESMO 2023.[1] |

Safety and Tolerability: this compound was found to be well-tolerated. The maximum tolerated dose (MTD) was not reached. Most adverse events were mild to moderate (Grade 1-2).[1]

Pharmacokinetics: The exposure to this compound increased with dose escalation, and no significant accumulation was observed after multiple doses.[1]

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are crucial for the replication and extension of these findings.

ER Degradation Assay (Western Blot)

Objective: To quantify the degradation of estrogen receptor alpha (ERα) in breast cancer cells following treatment with this compound.

Methodology:

-

Cell Culture: MCF-7 cells are cultured in appropriate media supplemented with fetal bovine serum.

-

Treatment: Cells are treated with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

-

Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ERα. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the ERα band is quantified using densitometry software and normalized to the loading control. The percentage of ERα degradation is calculated relative to the vehicle-treated control.

Cell Proliferation Assay

Objective: To determine the inhibitory effect of this compound on the proliferation of ER+ breast cancer cells.

Methodology:

-

Cell Seeding: MCF-7 cells are seeded in 96-well plates at a predetermined density.

-

Treatment: After allowing the cells to adhere, they are treated with a serial dilution of this compound or vehicle control.

-

Incubation: The plates are incubated for a period of 3 to 7 days.

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay like CellTiter-Glo®.

-

Data Analysis: The absorbance or luminescence signal is measured, and the percentage of cell growth inhibition is calculated relative to the vehicle-treated control. The IC50 value, the concentration of this compound that inhibits cell proliferation by 50%, is determined by fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model of ER+ breast cancer.

Methodology:

-

Cell Implantation: A suspension of ER+ breast cancer cells (e.g., tamoxifen-resistant MCF-7) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Randomization and Treatment: Once tumors reach a specified volume, the mice are randomized into treatment and control groups. This compound is administered orally at various doses, while the control group receives a vehicle. Fulvestrant may be used as a positive control, administered via injection.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Data Analysis: Tumor growth curves are plotted for each treatment group. The percentage of tumor growth inhibition is calculated at the end of the study.

Pharmacodynamic Assessment using [¹⁸F]Fluoroestradiol PET/CT

Objective: To assess the in vivo engagement and blockade of the estrogen receptor by this compound.

Methodology:

-

Baseline Scan: Patients undergo a baseline positron emission tomography/computed tomography (PET/CT) scan after injection of the radiotracer [¹⁸F]Fluoroestradiol ([¹⁸F]FES), which binds to the estrogen receptor.

-

Treatment: Patients are treated with this compound.

-

Follow-up Scan: A follow-up [¹⁸F]FES PET/CT scan is performed after a specified duration of treatment.

-

Image Analysis: The uptake of [¹⁸F]FES in tumor lesions is quantified and compared between the baseline and follow-up scans. A reduction in [¹⁸F]FES uptake indicates successful ER blockade by this compound.

Conclusion and Future Directions

This compound is a promising oral SERD with a potent preclinical profile and encouraging early clinical activity in heavily pre-treated patients with ER+, HER2- advanced breast cancer. Its favorable safety profile and oral route of administration offer significant advantages. A Phase II study is being planned to further evaluate the efficacy and safety of this compound.[1] Future research will likely focus on identifying predictive biomarkers of response and exploring combination strategies with other targeted agents, such as CDK4/6 inhibitors. The continued development of this compound and other oral SERDs holds the potential to significantly impact the treatment paradigm for ER+ breast cancer.

References

- 1. Luoxin Pharmaceutical's this compound (Innovative Anti-Tumor Drug): Phase I Clinical Study Data Presented at ESMO 2023 [prnewswire.com]

- 2. A Phase I Study of this compound Tablets [ctv.veeva.com]

- 3. Discovery and preclinical profile of this compound, a novel indole-based oral selective estrogen receptor degrader (SERD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wuxibiology.com [wuxibiology.com]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: Luoxin Pharmaceutical's LX-039 Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical and early clinical research on LX-039, an innovative oral selective estrogen receptor degrader (SERD) developed by Luoxin Pharmaceutical. This compound is under investigation for the treatment of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer.

Core Mechanism of Action: Estrogen Receptor Degradation

This compound functions by directly targeting the estrogen receptor alpha (ERα), a key driver of growth in ER+ breast cancer. Unlike selective estrogen receptor modulators (SERMs) that primarily antagonize the receptor, this compound induces its degradation. This is achieved by promoting the ubiquitination of ERα, which marks the receptor for destruction by the proteasome.[1] This dual mechanism of antagonizing ER actions and downregulating ER expression offers a potential therapeutic advantage, particularly in the context of resistance to other endocrine therapies.[1]

Proposed Signaling Pathway for this compound-Mediated ERα Degradation

The binding of this compound to ERα is hypothesized to induce a conformational change in the receptor, exposing sites for ubiquitination. While the specific E3 ubiquitin ligase responsible for this compound-mediated ERα degradation has not been definitively identified in the public domain, the Cullin-RING ligase (CRL) family, particularly complexes involving Cullin 4B (CUL4B), have been implicated in the degradation of ERα.[2] The following diagram illustrates a potential pathway.

Caption: Proposed mechanism of this compound-induced ERα degradation via the ubiquitin-proteasome system.

Preclinical Research Data

This compound has demonstrated potent anti-tumor activity in preclinical studies. The following tables summarize the key quantitative data from in vitro and in vivo experiments.

In Vitro Efficacy

| Assay Type | Cell Line | Parameter | Value |

| ERα Degradation | MCF-7 | IC50 | 1.53 nM |

| Cell Proliferation | MCF-7 | IC50 | 2.56 nM |

Data sourced from an abstract presented at the American Association for Cancer Research (AACR) annual meeting.

In Vivo Efficacy in Xenograft Models

| Model | Treatment Dose | Parameter | Value |

| Naive MCF-7 | 20 mg/kg | Tumor Growth Inhibition (TGI) | 87% |

| Tamoxifen-Resistant MCF-7 | 100 mg/kg | Tumor Growth Inhibition (TGI) | 70% |

Data sourced from an abstract presented at the AACR annual meeting.

Preclinical Pharmacokinetics

| Species | Oral Bioavailability (F%) |

| Mouse | 32.2% |

| Rat | 44.5% |

| Dog | 48.1% |

Data sourced from an abstract presented at the AACR annual meeting.

Phase I Clinical Trial (NCT04097756)

A Phase I dose-escalation and expansion study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity of this compound in postmenopausal patients with ER+/HER2- advanced breast cancer who had failed prior endocrine therapy.[1]

Study Design

The trial followed a "3+3" dose-escalation design, with daily oral doses ranging from 50 mg to 1200 mg.[3] Two dosage groups were selected for the dose-expansion phase.[3]

Caption: Simplified workflow of the this compound Phase I clinical trial.

Preliminary Clinical Efficacy

The following table summarizes the preliminary efficacy data from the Phase I trial as presented at the European Society for Medical Oncology (ESMO) Congress in 2023.

| Parameter | Value |

| Objective Response Rate (ORR) | 10.8% |

| Clinical Benefit Rate (CBR) at 24 weeks | 40% |

Data sourced from a presentation at the ESMO Congress 2023.[3]

Safety and Tolerability

In the Phase I study, this compound demonstrated good tolerability. The majority of adverse events were reported as mild to moderate (Grade 1-2), and the maximum tolerated dose (MTD) was not reached within the tested dose range.[3]

Experimental Protocols

While detailed, step-by-step protocols for the this compound-specific studies are not publicly available, the following sections describe the general methodologies for the key experiments conducted.

ERα Degradation Assay (Western Blot)

Objective: To quantify the reduction in ERα protein levels in cancer cells following treatment with this compound.

General Protocol:

-

Cell Culture: MCF-7 cells are cultured in appropriate media and seeded in multi-well plates.

-

Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified duration.

-

Cell Lysis: After treatment, cells are washed and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Western Blotting: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ERα, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Detection: The signal is detected using a chemiluminescent substrate and imaged.

-

Analysis: The intensity of the ERα band for each treatment condition is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative decrease in ERα levels.

Caption: General workflow for a Western blot-based ERα degradation assay.

In Vitro Cell Proliferation Assay

Objective: To assess the effect of this compound on the growth of ER+ breast cancer cells.

General Protocol:

-

Cell Seeding: MCF-7 cells are seeded at a low density in 96-well plates.

-

Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control.

-

Incubation: Plates are incubated for a period of several days (e.g., 3-7 days).

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, MTS, or resazurin-based assays). The absorbance or fluorescence is proportional to the number of viable cells.

-

Data Analysis: The results are used to generate dose-response curves and calculate the IC50 value, which is the concentration of the drug that inhibits cell proliferation by 50%.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

General Protocol:

-

Cell Implantation: MCF-7 cells are implanted subcutaneously or orthotopically into the mammary fat pad of immunocompromised mice (e.g., nude or SCID mice). Estrogen supplementation is typically required for tumor growth.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound orally at specified doses and schedules, while the control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Monitoring: Animal body weight and general health are monitored throughout the study to assess toxicity.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.

-

Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the control group.

Conclusion

This compound has demonstrated a promising preclinical profile as an oral SERD with potent in vitro and in vivo activity against ER+ breast cancer models. Early clinical data from the Phase I trial suggest that this compound is well-tolerated and exhibits preliminary anti-tumor efficacy in a heavily pre-treated patient population. These findings support the continued development of this compound as a potential new treatment option for patients with ER+ advanced breast cancer. A Phase II study is currently being planned to further evaluate its efficacy and safety.[3]

References

LX-039: A Novel Oral SERD for Tamoxifen-Resistant Breast Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Endocrine therapy is a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. Tamoxifen, a selective estrogen receptor modulator (SERM), has been a standard of care for decades. However, a significant number of patients develop resistance to tamoxifen, posing a major clinical challenge. This has driven the development of new therapeutic strategies, including selective estrogen receptor degraders (SERDs). LX-039 is a novel, orally bioavailable SERD developed by Luoxin Pharmaceuticals that has shown promise in overcoming tamoxifen resistance. This technical guide provides a comprehensive overview of the preclinical and early clinical data on this compound for an audience of researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is an indole-based compound designed to be a potent and selective antagonist of the estrogen receptor. Unlike SERMs which modulate the receptor's activity, SERDs like this compound function by inducing the degradation of the ER protein. This dual mechanism of action—antagonism and degradation—effectively shuts down ER signaling pathways that drive the proliferation of ER+ breast cancer cells, including those that have become resistant to tamoxifen.[1][2]

The signaling pathway illustrating the mechanism of action of this compound is depicted below:

Figure 1: Mechanism of Action of this compound. this compound binds to the estrogen receptor, inducing its ubiquitination and subsequent degradation by the proteasome, thereby inhibiting downstream signaling.

Preclinical Data

The preclinical development of this compound has demonstrated its potential as a potent oral SERD. Key in vitro and in vivo data are summarized below.

In Vitro Activity

This compound has shown robust activity in degrading the estrogen receptor and inhibiting the proliferation of ER+ breast cancer cells.

| Parameter | Cell Line | Value | Reference |

| ER Degradation (IC50) | MCF-7 | 1.53 nM | [2] |

| Cell Proliferation (IC50) | MCF-7 | 2.56 nM | [2] |

| ER Degrader Activity (EC50) | Not Specified | 2.29 nM | [3] |

In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in mouse xenograft models of both tamoxifen-sensitive and tamoxifen-resistant breast cancer.

| Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Reference |

| Naive MCF-7 Xenograft | This compound | 20 mg/kg | 87% | [2] |

| Tamoxifen-Resistant MCF-7 Xenograft | This compound | 100 mg/kg | 70% | [2] |

| Tamoxifen-Resistant MCF-7 Xenograft | This compound | Not specified | Up to 90% | [4] |

Pharmacokinetics

Pharmacokinetic studies have been conducted in multiple species, demonstrating good oral bioavailability.

| Species | Bioavailability (F%) | Reference |

| Mouse | 32.2% | [2] |

| Rat | 44.5% | [2] |

| Dog | 48.1% | [2] |

Clinical Data

This compound is currently being evaluated in a Phase I clinical trial (NCT04097756) in postmenopausal patients with ER+/HER2- advanced breast cancer who have failed endocrine therapy.[5][6]

Phase I Clinical Trial (NCT04097756) Overview

-

Patient Population: Postmenopausal women with ER+/HER2- advanced breast cancer who have failed prior endocrine therapy. A significant portion of patients had received multiple lines of therapy, including fulvestrant and CDK4/6 inhibitors.[5]

-

Objectives: To evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity of this compound.[5][7]

Initial Clinical Results (Presented at ESMO 2023)

Initial results from the Phase I trial are encouraging, demonstrating a manageable safety profile and preliminary signs of efficacy in a heavily pre-treated patient population.

| Parameter | Value | Reference |

| Objective Response Rate (ORR) | 10.8% | [5] |

| Clinical Benefit Rate (CBR) at 24 weeks | 40% | [5] |

The workflow for the clinical evaluation of this compound is outlined below:

Figure 2: this compound Phase I Clinical Trial Workflow. The trial follows a dose escalation and expansion design to determine safety, tolerability, and preliminary efficacy.

Experimental Protocols

Detailed experimental protocols for the studies on this compound are proprietary to the conducting laboratories. However, based on the published literature, the following methodologies were likely employed. For full details, consulting the primary publication is recommended.

In Vitro Assays

-

ER Degradation Assay:

-

Cell Line: MCF-7 breast cancer cells.

-

Method: Western blotting is a standard method to assess protein levels. Cells would be treated with varying concentrations of this compound for a specified time. Cell lysates would then be prepared, and proteins separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for the estrogen receptor. The intensity of the ER band would be quantified and normalized to a loading control (e.g., GAPDH or β-actin) to determine the extent of degradation. The IC50 value would be calculated from the dose-response curve.

-

Reference: Lu J, et al. Bioorg Med Chem Lett. 2022;66:128734.

-

-

Cell Proliferation Assay:

-

Cell Line: MCF-7 breast cancer cells.

-

Method: A colorimetric or fluorometric assay such as MTT, XTT, or CellTiter-Glo® would likely be used. Cells would be seeded in 96-well plates and treated with a range of this compound concentrations. After a defined incubation period (e.g., 3-5 days), the assay reagent would be added, and the absorbance or luminescence, which correlates with the number of viable cells, would be measured. The IC50 value, representing the concentration of this compound that inhibits cell growth by 50%, would be determined from the resulting dose-response curve.

-

Reference: Lu J, et al. Bioorg Med Chem Lett. 2022;66:128734.

-

In Vivo Xenograft Studies

-

Animal Model:

-

Species: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID).

-

Tumor Implantation: MCF-7 cells, which are estrogen-dependent, would be implanted, often in the mammary fat pad, along with a slow-release estrogen pellet to support initial tumor growth.

-

Tamoxifen-Resistant Model: Tamoxifen resistance can be induced by long-term treatment of tumor-bearing mice with tamoxifen until tumors resume growth. These resistant tumors are then passaged to subsequent cohorts of mice for efficacy studies.

-

-

Treatment and Monitoring:

-

Once tumors reach a palpable size, mice would be randomized into treatment and control groups.

-

This compound would be administered orally at the specified doses and schedule.

-

Tumor volume would be measured regularly (e.g., twice weekly) using calipers.

-

Body weight and general health of the animals would also be monitored.

-

Tumor growth inhibition (TGI) would be calculated at the end of the study by comparing the change in tumor volume in the treated groups to the control group.

-

-

Reference: Lu J, et al. Bioorg Med Chem Lett. 2022;66:128734.

Clinical Trial Methodologies

-

Pharmacodynamic Assessment:

-

Method: [18F] Fluoroestradiol Positron Emission Tomography/Computed Tomography (PET/CT) was used to assess the pharmacodynamics of this compound.[5]

-

Principle: [18F] Fluoroestradiol is a radiolabeled estrogen analog that is taken up by ER-expressing tissues. A PET/CT scan before and after treatment with this compound can visualize and quantify the extent to which this compound blocks the binding of the radiotracer to the estrogen receptor, providing a measure of target engagement and ER pathway inhibition in vivo.

-

Reference: NCT04097756 Clinical Trial Protocol.

-

The logical relationship for developing a tamoxifen-resistant xenograft model and testing a new compound is as follows:

Figure 3: Workflow for Tamoxifen-Resistant Xenograft Model. This diagram illustrates the process of developing a tamoxifen-resistant tumor model and subsequent efficacy testing.

This compound is a promising oral SERD with a strong preclinical rationale for its use in tamoxifen-resistant ER+ breast cancer. Its mechanism of action, involving both ER antagonism and degradation, offers a potential advantage over existing endocrine therapies. The preclinical data demonstrate potent in vitro and in vivo activity, and the initial clinical data from the Phase I trial suggest that this compound is well-tolerated and has preliminary anti-tumor activity in a heavily pre-treated patient population. Further clinical development is warranted to fully elucidate the therapeutic potential of this compound in this setting. This technical guide provides a summary of the currently available data to inform the scientific and drug development community.

References

- 1. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives – ScienceOpen [scienceopen.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. MCF7 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

The Pharmacokinetics of LX-039: An In-depth Technical Guide on a Novel Oral SERD

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LX-039 is a novel, orally bioavailable indole-based Selective Estrogen Receptor Degrader (SERD) developed for the treatment of estrogen receptor-positive (ER+) breast cancer. Endocrine therapy is a cornerstone of treatment for ER+ breast cancer, but resistance to existing therapies like tamoxifen and aromatase inhibitors remains a significant clinical challenge. Oral SERDs represent a promising therapeutic strategy by promoting the degradation of the estrogen receptor, a key driver of tumor growth. Preclinical data indicates that this compound exhibits a favorable pharmacokinetic profile across multiple species, robust anti-tumor efficacy in both naive and tamoxifen-resistant models, and a clean safety profile, supporting its advancement into clinical trials. This guide provides a comprehensive overview of the currently available pharmacokinetic data, mechanism of action, and relevant experimental methodologies for this compound.

Mechanism of Action

This compound functions by binding to the estrogen receptor alpha (ERα), inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome. This action eliminates the receptor protein from the cell, thereby blocking downstream signaling pathways that promote tumor cell proliferation and survival. Unlike selective estrogen receptor modulators (SERMs) which act as competitive antagonists, SERDs remove the receptor target entirely, offering a potential advantage in overcoming resistance mechanisms, including those mediated by mutations in the ESR1 gene.[1]

Pharmacokinetic Profile

This compound has demonstrated favorable pharmacokinetic properties in preclinical studies, characterized by good oral bioavailability and dose-proportional exposure across several species.

Preclinical Pharmacokinetics

Preclinical evaluation in mice, rats, and dogs showed that this compound is readily absorbed orally. A key finding is the linear relationship between the administered oral dose and the resultant area under the curve (AUC), indicating predictable exposure with increasing doses.[2][3] High plasma concentrations were achieved at higher doses, which correlated with significant anti-tumor activity.

| Parameter | Mouse | Rat | Dog |

| Oral Bioavailability (F%) | 32.2% | 44.5% | 48.1% |

| AUC (p.o.) | Not Reported | 4,520,000 nMh (at 500 mg/kg) | 1,500,000 nMh (at 300 mg/kg) |

| Cmax | Not Reported | Not Reported | Not Reported |

| Tmax | Not Reported | Not Reported | Not Reported |

| Half-life (t½) | Not Reported | Not Reported | Not Reported |

| Data sourced from preclinical abstracts.[2][3] Cmax, Tmax, and half-life data were not available in the reviewed sources. |

Clinical Pharmacokinetics

This compound is being evaluated in a Phase I clinical trial (NCT04097756) in postmenopausal patients with ER+, HER2- advanced breast cancer.[4][5] The study is designed as a dose-escalation and expansion trial to assess the safety, tolerability, and PK/PD profile of this compound tablets.[5] While the study's completion has been reported, detailed quantitative pharmacokinetic data from human subjects have not yet been made publicly available in peer-reviewed literature.

| Parameter | Human (Phase I) |

| Dose Range | 50 mg to 1400 mg (once daily) |

| AUC | Not Reported |

| Cmax | Not Reported |

| Tmax | Not Reported |

| Half-life (t½) | Not Reported |

| Information based on the clinical trial registration NCT04097756.[5] Specific PK parameter values are pending publication of trial results. |

Experimental Protocols & Methodologies

The following sections describe the general methodologies for the key preclinical experiments cited in the evaluation of this compound. Note: The specific, detailed protocols from the original studies are not fully available in the public domain; the descriptions below are based on standard practices for these assays.

In Vitro Cell Proliferation and ER Degradation Assay

-

Cell Lines: ER-positive human breast cancer cell lines, such as MCF-7, were utilized.[2][3]

-

Methodology:

-

Cells are cultured in appropriate media, typically phenol red-free medium supplemented with charcoal-stripped serum to remove exogenous estrogens.

-

Cells are seeded in multi-well plates and treated with a range of concentrations of this compound.

-

For Proliferation: After a defined incubation period (e.g., 5-7 days), cell viability is assessed using assays such as CellTiter-Glo® or MTT to determine the IC50 (the concentration of drug that inhibits cell growth by 50%).

-

For ER Degradation: Following a shorter treatment period (e.g., 24 hours), cells are lysed. The total protein is quantified, and the levels of ERα protein are measured by Western Blot or ELISA to determine the IC50 for receptor degradation.[2][3]

-

In Vivo Tumor Growth Inhibition (Xenograft Models)

This workflow assesses the anti-tumor efficacy of this compound in a living organism. Studies were performed in both treatment-naive and tamoxifen-resistant MCF-7 xenograft models.[2][3]

-

Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used.

-

Tumor Implantation: MCF-7 cells are implanted, typically into the mammary fat pad to create an orthotopic model. Estrogen supplementation (e.g., via a slow-release pellet) is required to support the initial growth of these ER-dependent tumors.[4]

-

Treatment: Once tumors reach a specified volume, animals are randomized into vehicle control and treatment groups. This compound is administered orally at various doses and schedules (e.g., once daily).

-

Endpoint Measurement: Tumor volume is measured regularly (e.g., twice weekly) with calipers. At the end of the study, Tumor Growth Inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.

Pharmacokinetic Analysis

-

Animal Models: Mice, rats, and dogs were used for PK studies.[2][3]

-

Methodology:

-

Animals are administered a single dose of this compound, either intravenously (IV) to determine clearance and volume of distribution, or orally (p.o.) to assess absorption and bioavailability.

-

Serial blood samples are collected at predetermined time points post-dose.

-

Plasma is isolated from the blood samples.

-

The concentration of this compound in the plasma is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time data using non-compartmental analysis software (e.g., Phoenix WinNonlin). Oral bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

-

Preclinical Safety and Efficacy Summary

-

Efficacy: this compound showed potent in vivo anti-tumor activity. In a naive MCF-7 xenograft model, it achieved 87% Tumor Growth Inhibition (TGI) at a dose of 20 mg/kg.[2][3] Importantly, in a tamoxifen-resistant MCF-7 model, it demonstrated 70% TGI at 100 mg/kg, highlighting its potential in overcoming acquired resistance.[2][3]

-

Safety: this compound displayed a promising safety profile. It showed purer ER antagonism than comparator compounds in a rat uterine growth inhibition assay.[2][3] It had a clean profile against CYP enzyme inhibition, suggesting a low risk for drug-drug interactions.[2][3] Furthermore, it was selective for the estrogen receptor over other nuclear receptors and was negative in mini Ames and other off-target assays.[2][3] In a 14-day rat toxicology study, the No-Observed-Adverse-Effect Level (NOAEL) was determined to be 300 mg/kg.[2][3]

Conclusion

This compound is a promising oral SERD with a preclinical pharmacokinetic profile that supports convenient oral dosing and predictable exposure. The available data demonstrates good bioavailability across species and potent, dose-dependent anti-tumor efficacy in models of ER+ breast cancer, including those resistant to standard-of-care endocrine therapies. While detailed human pharmacokinetic data is pending the publication of Phase I trial results, the preclinical evidence strongly supported its clinical investigation. The continued development of this compound and other oral SERDs represents a critical advancement in the therapeutic landscape for patients with ER+ breast cancer.

References

- 1. Decoding estrogen receptor and GPER biology: structural insights and therapeutic advances in ERα−positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives – ScienceOpen [scienceopen.com]

- 4. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Application Notes and Protocols: LX-039 In Vitro Assay for Estrogen Receptor Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for an in vitro assay to evaluate the efficacy of LX-039, a novel selective estrogen receptor degrader (SERD), in promoting the degradation of the estrogen receptor (ERα). The protocols outlined herein describe the use of human breast cancer cell lines, specifically MCF-7, to quantify the reduction in ERα protein levels following treatment with this compound. The primary methodologies covered are the cycloheximide (CHX) chase assay coupled with quantitative Western blotting. These procedures are fundamental for determining the rate of ERα degradation and assessing the dose- and time-dependent effects of this compound. Additionally, this guide includes a protocol for an in vitro ubiquitination assay to investigate the mechanism of this compound-induced ERα degradation.

Introduction

The estrogen receptor (ER) is a key driver of growth in a majority of breast cancers. Selective estrogen receptor degraders (SERDs) represent a class of therapeutic agents that not only antagonize the ER but also induce its degradation. This compound is a novel, orally bioavailable SERD that has demonstrated potent ER degradation activity and inhibition of proliferation in ER-positive breast cancer cells. In preclinical studies, this compound robustly degraded ERα in MCF-7 cells with an IC50 of 1.53 nM and inhibited cell proliferation with an IC50 of 2.56 nM.[1]

Accurate and reproducible in vitro assays are critical for the characterization of SERDs like this compound. This application note provides detailed protocols for assessing this compound-mediated ERα degradation, enabling researchers to evaluate its potency and mechanism of action.

Signaling Pathway of SERD-Mediated ER Degradation

Selective estrogen receptor degraders (SERDs) like this compound function by binding to the estrogen receptor (ERα). This binding event induces a conformational change in the receptor, leading to its destabilization and subsequent recognition by the cellular protein degradation machinery. The primary pathway for the degradation of SERD-bound ERα is the ubiquitin-proteasome system. The altered receptor is targeted by E3 ubiquitin ligases, which catalyze the covalent attachment of ubiquitin chains. This polyubiquitination marks the receptor for recognition and degradation by the 26S proteasome.[2][3]

References

- 1. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]

- 2. Selective estrogen receptor degrader - Wikipedia [en.wikipedia.org]

- 3. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Evaluating the Anti-Proliferative Effects of LX-039 on MCF-7 Breast Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

MCF-7 is a widely utilized human breast cancer cell line, characterized by its expression of the estrogen receptor (ER), making it an invaluable in vitro model for studying hormone-responsive breast cancers.[1] The proliferation of MCF-7 cells is notably influenced by estrogen signaling pathways.[2][3] LX-039 is an innovative, orally administered selective estrogen receptor degrader (SERD).[4] Its mechanism of action involves antagonizing estrogen receptor actions and promoting its ubiquitination and subsequent degradation within breast cancer cells, leading to a downregulation of ER expression.[4] This application note provides a detailed protocol for assessing the anti-proliferative effects of this compound on MCF-7 cells using a luminescence-based cell viability assay.

Principle

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the number of viable cells in culture based on the amount of ATP present, which is a key indicator of metabolically active cells.[2][5] The assay reagent lyses the cells and provides the substrate (luciferin) for the luciferase enzyme. In the presence of ATP from viable cells, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is directly proportional to the number of viable cells.[1]

Data Presentation

The anti-proliferative and ER degradation activities of this compound on MCF-7 cells are summarized in the table below. This data demonstrates the potent and specific activity of this compound in an ER-positive breast cancer cell line.

| Compound | Target Cell Line | Assay Type | Endpoint | IC50 Value (nM) |

| This compound | MCF-7 | Cell Proliferation | Inhibition of Cell Growth | 2.56[6] |

| This compound | MCF-7 | ER Degradation | Estrogen Receptor Downregulation | 1.53[6] |

Experimental Protocols

Materials and Reagents

-

MCF-7 cells (ATCC® HTB-22™)

-

This compound (synthesis as per relevant literature)

-

Eagle's Minimum Essential Medium (EMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl Sulfoxide (DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well opaque-walled microplates suitable for luminescence readings

-

Luminometer

Cell Culture

MCF-7 cells should be cultured in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2. The growth medium should be renewed 2-3 times per week, and cells should be subcultured when they reach 80-90% confluency.[7]

Cell Proliferation Assay Protocol (CellTiter-Glo®)

-

Cell Seeding:

-

Harvest MCF-7 cells using Trypsin-EDTA and resuspend them in fresh culture medium.

-

Perform a cell count to determine the cell concentration.

-

Seed the cells in a 96-well opaque-walled plate at a density of 5,000 to 10,000 cells per well in a volume of 100 µL.

-

Include wells with medium only to serve as a background control.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with 0.1% DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Luminescence Measurement:

-

Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.[1][7]

-

Add 100 µL of the CellTiter-Glo® reagent to each well.[1]

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[7]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

-

Measure the luminescence of each well using a luminometer.

-

Data Analysis

-

Subtract the average background luminescence (from the medium-only wells) from all other readings.

-

Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%) by performing a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope) using appropriate software such as GraphPad Prism or similar.

Visualizations

Caption: Workflow for assessing MCF-7 cell proliferation after this compound treatment.

Caption: this compound induces ER degradation, blocking estrogen-driven cell proliferation.

References

- 1. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]

- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 3. texaschildrens.org [texaschildrens.org]

- 4. youtube.com [youtube.com]

- 5. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]

- 6. researchgate.net [researchgate.net]

- 7. OUH - Protocols [ous-research.no]

Application Notes and Protocols for In Vivo Studies of LX-039

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of LX-039, a novel, orally available selective estrogen receptor degrader (SERD). The protocols outlined below are intended to guide researchers in designing and executing in vivo studies to assess the efficacy, pharmacokinetics, and safety of this compound in relevant animal models of estrogen receptor-positive (ER+) breast cancer.

Introduction to this compound

This compound is an indole-based small molecule that acts as a potent antagonist of the estrogen receptor (ER), leading to its ubiquitination and subsequent degradation. By downregulating the expression of ER in breast cancer cells, this compound effectively inhibits the estrogen signaling pathway, which is a key driver of tumor growth in ER+ breast cancer. Its oral route of administration offers a significant advantage in terms of patient convenience and compliance over other SERDs that require intramuscular injection. Preclinical studies have demonstrated its profound anti-tumor activity in both hormone-sensitive and resistant breast cancer models.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by directly targeting the estrogen receptor. In ER+ breast cancer cells, estradiol binding to the ERα initiates a signaling cascade that promotes tumor cell proliferation and survival. This compound competitively binds to the ERα and induces a conformational change that not only blocks its transcriptional activity but also marks it for proteasomal degradation. This dual mechanism of action—antagonism and degradation—leads to a comprehensive shutdown of estrogen-driven signaling.

Estrogen Receptor Signaling Pathway and this compound Inhibition

Caption: this compound competitively binds to the estrogen receptor, blocking estradiol-mediated signaling and promoting receptor degradation.

Animal Models for In Vivo Efficacy Studies

The selection of an appropriate animal model is critical for evaluating the anti-tumor activity of this compound. The most relevant models are xenografts of human breast cancer cell lines that are ER+.

Estrogen-Dependent (Naive) Breast Cancer Model

-

Cell Line: MCF-7

-

Description: The MCF-7 cell line is an ER+, progesterone receptor-positive (PR+), and human epidermal growth factor receptor 2-negative (HER2-) human breast cancer cell line. It is widely used to model hormone-responsive breast cancer.[1] Tumors derived from MCF-7 cells require estrogen supplementation for growth in immunocompromised mice.[1][2]

-

Rationale: This model is ideal for assessing the primary efficacy of this compound in a hormone-sensitive setting.

Tamoxifen-Resistant Breast Cancer Model

-

Cell Line: Tamoxifen-resistant MCF-7 (MCF-7/TamR)

-

Description: These are MCF-7 cells that have been rendered resistant to tamoxifen through long-term exposure.[3][4] These cells often still express ER and may have developed alternative signaling pathways for growth.

-

Rationale: This model is crucial for evaluating the efficacy of this compound in a setting of acquired resistance to standard endocrine therapy, a common clinical challenge.

Experimental Protocols

MCF-7 Xenograft Tumor Model Protocol

Materials:

-

MCF-7 human breast cancer cells

-

Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old

-

Matrigel

-

17β-Estradiol pellets (e.g., 0.72 mg, 60-day release)

-

Calipers

-

This compound formulated for oral administration

-

Vehicle control

Procedure:

-

Cell Culture: Culture MCF-7 cells in appropriate media (e.g., EMEM with 10% FBS and 0.01 mg/mL human recombinant insulin) at 37°C in a humidified atmosphere with 5% CO2.

-

Estrogen Supplementation: One day prior to tumor cell inoculation, implant a 17β-estradiol pellet subcutaneously in the dorsal flank of each mouse.

-

Tumor Inoculation:

-

Harvest MCF-7 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Tumor Volume (mm³) = (L x W²) / 2.[5]

-

-

Randomization and Treatment:

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Administer this compound orally (e.g., by gavage) at the desired doses and schedule (e.g., once daily).

-

Administer vehicle control to the control group following the same schedule.

-

-

Endpoint Analysis:

-

Continue treatment for the specified duration (e.g., 21-28 days).

-

Monitor animal body weight and overall health throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight.

-

Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group. TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100.

-

Oral Gavage Protocol for Mice

Materials:

-

Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5 inches with a ball tip for adult mice)

-

Syringe

-

This compound formulation

Procedure:

-

Animal Restraint: Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head.[6][7]

-

Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth into the stomach.[6][7]

-

Needle Insertion:

-

Substance Administration: Once the needle is in the esophagus, slowly administer the this compound formulation.

-

Needle Removal: Gently and slowly withdraw the gavage needle.

-

Post-Procedure Monitoring: Observe the mouse for any signs of distress or labored breathing.[8]

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for assessing this compound efficacy in a mouse xenograft model.

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical studies of this compound and similar oral SERDs.

Table 1: In Vivo Efficacy of this compound in Breast Cancer Xenograft Models

| Animal Model | Treatment Group | Dose (mg/kg, p.o., q.d.) | Tumor Growth Inhibition (TGI) (%) |

| Naive MCF-7 Xenograft | This compound | 20 | 87 |

| Vehicle Control | - | 0 | |

| Tamoxifen-Resistant MCF-7 Xenograft | This compound | 100 | 70 |

| Vehicle Control | - | 0 |

Table 2: Representative Pharmacokinetic Parameters of an Oral SERD in Mice

| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |

| Oral SERD (Example) | 10 | 850 | 2.0 | 4500 |

| 30 | 2500 | 2.5 | 13500 | |

| 100 | 7500 | 4.0 | 42000 |

Note: Specific Cmax, Tmax, and AUC values for this compound in mice are not publicly available and the data presented is representative of a typical oral SERD.

Table 3: Non-GLP Toxicology Profile of this compound in Rats

| Study Duration | Species | Route of Administration | No Observed Adverse Effect Level (NOAEL) |

| 14 Days | Rat | Oral | 300 mg/kg/day |

Conclusion

This compound is a promising oral SERD with significant anti-tumor activity in preclinical models of ER+ breast cancer, including those resistant to standard therapies. The protocols and data presented in these application notes provide a framework for the continued in vivo investigation of this compound. Rigorous preclinical studies are essential to fully characterize its efficacy, pharmacokinetic, and safety profiles to support its further clinical development.

References

- 1. meliordiscovery.com [meliordiscovery.com]

- 2. researchgate.net [researchgate.net]

- 3. Estrogen-dependent, tamoxifen-resistant tumorigenic growth of MCF-7 cells transfected with HER2/neu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reporting of preclinical tumor-graft cancer therapeutic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanism of estrogen–estrogen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Dosing Protocols for the Novel SERD LX-039 Remain Undisclosed as Clinical Trials Progress

Shanghai, China - Despite recent presentations of promising Phase I clinical trial data for the novel anti-tumor agent LX-039, detailed information regarding its preclinical dosing schedules in animal models remains largely unavailable in the public domain. This compound, developed by Luoxin Pharmaceutical, is an orally administered selective estrogen receptor degrader (SERD) targeting ER-positive, HER2-negative advanced breast cancer. While the mechanism of action and initial clinical safety and efficacy data have been shared, the foundational preclinical studies that informed the human trials are not yet published.

This compound operates by antagonizing the estrogen receptor (ER) and promoting its ubiquitination and subsequent degradation within cancer cells, leading to a downregulation of ER expression. This mechanism offers a potential advantage over existing therapies for ER+ breast cancer.

Clinical Dosing Overview

A Phase I clinical study (NCT04097756) has provided the most detailed insight into the dosing of this compound in humans. The dose-escalation study in postmenopausal women with ER+/HER2- advanced breast cancer who have failed prior endocrine therapies explored a wide range of oral daily doses, from 50 mg to 1200 mg.[1] The trial demonstrated good tolerability, with most adverse events being mild to moderate. Notably, a maximum tolerated dose (MTD) was not reached, and the exposure to this compound increased with dose escalation without obvious accumulation after multiple doses.[1]

Inferred Preclinical Research Workflow

While specific preclinical dosing regimens are not available, a general workflow for establishing such protocols can be inferred based on standard pharmaceutical development practices. This would typically involve a series of in vitro and in vivo studies to determine the compound's pharmacokinetics (PK), pharmacodynamics (PD), and toxicity profile.

Mechanism of Action: Estrogen Receptor Degradation

This compound's therapeutic effect is achieved through the targeted degradation of the estrogen receptor, a key driver in the majority of breast cancers. By binding to the ER, this compound induces a conformational change that marks the receptor for destruction by the cell's natural protein disposal system (the ubiquitin-proteasome pathway). This depletion of ER levels inhibits the cancer cell's growth and proliferation.

References

Application Notes and Protocols: Measuring LX-039 Efficacy in Tamoxifen-Resistant Xenografts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired resistance to endocrine therapies, such as tamoxifen, presents a significant clinical challenge in the management of estrogen receptor-positive (ER+) breast cancer. LX-039 is a novel, orally bioavailable selective estrogen receptor degrader (SERD) developed by Luoxin Pharmaceutical that has demonstrated potent anti-tumor activity in preclinical models, including those resistant to tamoxifen. These application notes provide a comprehensive overview of the efficacy of this compound in tamoxifen-resistant xenograft models and detailed protocols for key experiments.